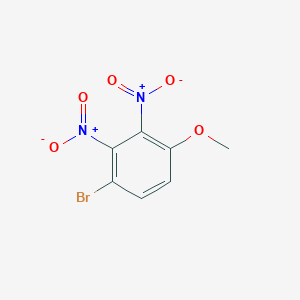

1-Bromo-4-methoxy-2,3-dinitrobenzene

Descripción general

Descripción

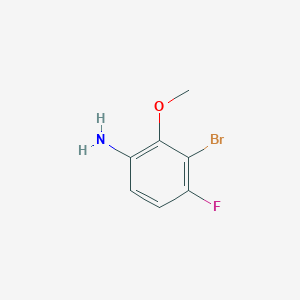

1-Bromo-4-methoxy-2,3-dinitrobenzene is a chemical compound with the molecular formula C7H5BrN2O5 . It has a molecular weight of 277.03 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2O5/c1-15-5-3-2-4 (8)6 (9 (11)12)7 (5)10 (13)14/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources retrieved, it’s likely that it would participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

Synthesis and Applications in Organic Chemistry 1-Bromo-4-methoxy-2,3-dinitrobenzene is primarily used as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. Its synthesis from bromobenzene, which involves nitration in water, yields a high purity product. This compound's structure has been characterized using IR and NMR spectrometry, indicating its importance in organic chemistry research and applications (Xuan, Yan-hui, Zuo, Hongyu, & Zhao, 2010).

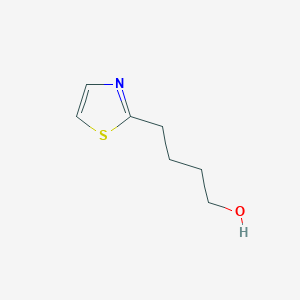

Role in Radical Cyclization Reactions The compound has been studied for its role in selective radical cyclization reactions. For instance, its reduction in the presence of specific nickel(I) complexes leads to the formation of various tetrahydrofuran derivatives, which are significant in synthetic organic chemistry. These reactions demonstrate high yields and highlight the compound's utility in complex organic syntheses (Esteves, Ferreira, & Medeiros, 2007).

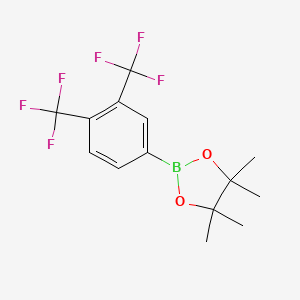

Influence in Liquid Crystal Synthesis this compound is also involved in the synthesis of liquid crystals. Specifically, its derivatives are used in preparing chiral precursor compounds for liquid crystals. The mesogenic properties of these compounds are significantly influenced by the substituent on the phenyl ring, showcasing the compound's role in advanced materials research (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Contribution to Nucleophilic Aromatic Substitution Studies The compound is also pivotal in understanding nucleophilic aromatic substitution reactions. Studies involving sodium borohydride reactions with derivatives of this compound have revealed insights into reaction intermediates and mechanisms. These findings are crucial for the theoretical understanding of organic reaction mechanisms (Gold, Miri, & Robinson, 1980).

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-4-methoxy-2,3-dinitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving the synthesis of benzene derivatives . It participates in the electrophilic aromatic substitution reactions, which are crucial for the formation of various organic compounds .

Pharmacokinetics

The compound’s molecular weight (27703) and physical form (off-white solid) suggest that it may have specific ADME properties that impact its bioavailability .

Result of Action

The result of the action of this compound is the formation of substituted benzene rings . These rings are integral parts of various organic compounds and can influence their properties and functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature, suggesting that temperature can affect its stability . Additionally, the compound’s interaction with its targets may be influenced by the presence of other substances in its environment.

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-4-methoxy-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWBPNPOHJWYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289344 | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860465-95-8 | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860465-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4Ar,7R,8R,8aR)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1374852.png)

![3-Boc-8-oxo-3-azabicyclo[3.2.1]octane](/img/structure/B1374859.png)

![Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B1374860.png)

![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)